molecular formula C12H17NO3 B6646370 N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide

N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide

Cat. No. B6646370
M. Wt: 223.27 g/mol
InChI Key: CALUVQQKOIUIPO-UHFFFAOYSA-N
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Description

N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide, also known as HBA, is a small molecule that has been extensively studied for its potential therapeutic properties. HBA is a derivative of acetaminophen and has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve multiple pathways. N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer. N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide inhibits the activity of COX-2, LOX, and iNOS enzymes, which are involved in inflammation and cancer. N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense. In vivo studies have shown that N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide reduces inflammation, inhibits tumor growth, and protects neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide in lab experiments is its low toxicity and high solubility in water. N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide has also been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation of using N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide in lab experiments is its limited stability in solution, which may affect the reproducibility of results.

Future Directions

There are several future directions for N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide research. One direction is to further investigate the mechanism of action of N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide and its potential targets in various diseases. Another direction is to develop more stable analogs of N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide that can be used in clinical trials. Additionally, the combination of N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide with other drugs or therapies may enhance its therapeutic properties. Finally, further studies are needed to determine the optimal dosage and administration of N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide in clinical settings.
Conclusion:
In conclusion, N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide is a small molecule that has been extensively studied for its potential therapeutic properties in various diseases such as cancer, neurodegenerative disorders, and inflammation. N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. The synthesis of N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide involves the reaction of 4-hydroxybutan-2-one with 3-hydroxyphenylacetic acid in the presence of a base catalyst. N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide has several advantages and limitations for lab experiments, and there are several future directions for N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide research.

Synthesis Methods

The synthesis of N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide involves the reaction of 4-hydroxybutan-2-one with 3-hydroxyphenylacetic acid in the presence of a base catalyst. The reaction yields N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide as a white crystalline solid with a melting point of 120-122°C. The purity of N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activity of cancer-promoting enzymes. In neurodegenerative disorder research, N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation research, N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.

properties

IUPAC Name

N-(4-hydroxybutan-2-yl)-2-(3-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(5-6-14)13-12(16)8-10-3-2-4-11(15)7-10/h2-4,7,9,14-15H,5-6,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALUVQQKOIUIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)CC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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